molecular formula C22H17N5O3 B2568263 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034440-54-3

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2568263
CAS No.: 2034440-54-3
M. Wt: 399.41
InChI Key: WRFRIIKYUHIKMH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound falls under the category of heterocyclic compounds, characterized by its complex structure which includes a pyrrole, oxadiazole, and isoxazole ring system.

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: : The synthesis of this compound typically starts with the formation of its key intermediate compounds. This involves the synthesis of 1-methyl-1H-pyrrole and 1,2,4-oxadiazole.

  • Coupling Reactions: : The next step involves a coupling reaction between the pyrrole derivative and the oxadiazole derivative under controlled conditions using suitable catalysts to form the desired heterocyclic system.

  • Final Assembly:

Industrial Production Methods:

  • The industrial production methods involve scaling up the laboratory synthesis protocols, ensuring the use of safe and cost-effective reagents and maintaining reaction conditions that are reproducible on a large scale.

  • The use of automated reactors and continuous flow processes can optimize the synthesis for higher yield and purity.

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions where specific functional groups like pyrrole can be oxidized to their respective oxo derivatives.

  • Reduction: : Reduction reactions involving hydrazine or other reducing agents can be used to modify certain functional groups within the compound.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can modify different parts of the molecule, enhancing its functionality and applications.

Common Reagents and Conditions:

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogenating agents, acyl chlorides.

Major Products Formed:

  • The major products from these reactions are derivatives with modified functional groups, which can be tailored for specific research applications.

Chemistry:

  • As a versatile building block in synthetic organic chemistry for creating more complex molecules. Biology:

  • Used in biochemical assays and studies involving heterocyclic compounds. Medicine:

  • Possible use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

  • The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors.

  • It can bind to active sites or modulate pathways involved in cellular processes, influencing biochemical reactions or signaling pathways.

Comparison with Similar Compounds

  • N-(3-benzoyl-1,2,4-oxadiazol-5-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide

  • N-(1-methyl-1H-pyrrol-2-yl)methyl-3-phenylbenzo[c]isoxazole-5-carboxamide

Uniqueness:

  • The unique combination of pyrrole, oxadiazole, and isoxazole rings in N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide gives it distinctive chemical properties and reactivity compared to similar compounds.

  • Its specific structural arrangement allows for unique interactions with biological targets and chemical reactivity patterns that are not observed in other compounds with different ring systems.

That's it—a comprehensive guide on this compound. If you need more details or further clarification on any of the points, just let me know. No more questions? No problem.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-27-11-5-8-18(27)21-24-19(29-26-21)13-23-22(28)15-9-10-17-16(12-15)20(30-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRIIKYUHIKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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